1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-2-9-3-4(10(12)13)5(8-9)6(7)11/h3H,2H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWSEYIPUTZQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the novel heterocyclic compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS Number: 1174906-82-1). Drawing upon the established chemistry of pyrazole derivatives and the known bioactivity of related nitro-aromatic compounds, this document outlines a strategic approach for the investigation of this molecule as a potential therapeutic agent. Detailed, field-proven protocols for its synthesis and characterization are provided, alongside a rationale for exploring its potential as an anticancer agent, possibly through the inhibition of Heat Shock Protein 90 (Hsp90), and as a novel antimicrobial agent. This guide is intended to serve as a foundational resource for researchers embarking on the study of this promising compound.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a versatile scaffold that has been successfully incorporated into a wide array of therapeutic agents.[2] The diverse biological activities exhibited by pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The structural versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
The subject of this guide, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, is a relatively unexplored derivative that combines several key pharmacophoric features: a 1-substituted pyrazole core, a carboxamide functional group at the 3-position, and a nitro group at the 4-position. The presence of the nitro group is of particular interest, as it is a known modulator of biological activity in various aromatic and heterocyclic systems.[4] This guide will provide a detailed roadmap for the synthesis, purification, and characterization of this compound, as well as a well-reasoned strategy for the investigation of its potential therapeutic applications.
Synthesis and Characterization
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can be logically approached in a two-step process starting from the commercially available precursor, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Synthesis Protocol
The following protocol is a robust and reliable method for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.
Step 1: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
-
To a stirred solution of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
-
Dissolve the crude 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride from Step 1 in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C and add a solution of aqueous ammonium hydroxide (28-30%, 3.0 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.
Characterization
The structural confirmation and purity assessment of the synthesized compound are critical. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the pyrazole proton, and broad signals for the amide protons. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the ethyl group carbons, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C6H8N4O3. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and N-O stretching (nitro group). |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating high purity. |
Exploration of Biological Activity
The chemical structure of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide suggests potential for significant biological activity, particularly in the areas of oncology and infectious diseases.
Anticancer Potential: A Focus on Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are key drivers of cancer cell proliferation, survival, and metastasis.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[7] Several pyrazole-based compounds have been identified as potent Hsp90 inhibitors.[5][7]
The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold shares structural similarities with known pyrazole-based Hsp90 inhibitors. It is hypothesized that the pyrazole core and the carboxamide moiety could engage in key hydrogen bonding interactions within the ATP-binding pocket of Hsp90, while the 4-nitro-substituent may contribute to the overall binding affinity and electronic properties of the molecule.
Caption: Hypothesized mechanism of anticancer action via Hsp90 inhibition.
Experimental Workflow for Anticancer Evaluation:
-
In vitro Cytotoxicity Assays:
-
Protocol: Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using a standard MTT or SRB assay to determine the IC50 values.
-
Rationale: To assess the general cytotoxic potential of the compound.
-
-
Hsp90 Inhibition Assays:
-
Protocol: Perform a competitive binding assay, such as a fluorescence polarization assay, using a fluorescently labeled ATP analog to determine the compound's ability to displace it from the Hsp90 ATP-binding site.
-
Rationale: To directly measure the compound's inhibitory activity against Hsp90.
-
-
Western Blot Analysis:
-
Protocol: Treat cancer cells with the compound and analyze the expression levels of known Hsp90 client proteins (e.g., Akt, Raf-1, HER2) by Western blotting.
-
Rationale: To confirm that the compound's cytotoxic effect is mediated through the degradation of Hsp90 client proteins.
-
Antimicrobial Potential
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[8] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9][10] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, often acting as a bio-reducible pro-drug that generates reactive nitrogen species, leading to cellular damage.[4]
The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide could exert its antimicrobial effect through various mechanisms, including the disruption of bacterial cell wall synthesis, inhibition of essential enzymes like DNA gyrase, or through the generation of cytotoxic reactive nitrogen species upon reduction of the nitro group within the bacterial cell.[8]
Experimental Workflow for Antimicrobial Evaluation:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Protocol: Determine the MIC of the compound against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using the broth microdilution method.
-
Rationale: To quantify the compound's potency against a range of bacteria.
-
-
Mechanism of Action Studies:
-
Protocol: Conduct assays to investigate the potential mechanism of action, such as the bacterial cell wall integrity assay (e.g., using propidium iodide staining) or a DNA gyrase inhibition assay.
-
Rationale: To elucidate how the compound exerts its antimicrobial effect.
-
-
In vivo Efficacy Studies:
-
Protocol: If potent in vitro activity is observed, evaluate the compound's efficacy in a relevant animal model of bacterial infection (e.g., a murine sepsis model).
-
Rationale: To assess the compound's therapeutic potential in a living organism.
-
Conclusion and Future Directions
1-ethyl-4-nitro-1H-pyrazole-3-carboxamide represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This guide has provided a comprehensive framework for its synthesis, characterization, and a rational approach to investigating its potential as an anticancer and antimicrobial agent. The proposed experimental workflows offer a clear path for researchers to systematically evaluate the therapeutic potential of this compound. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in-depth mechanistic studies to fully elucidate its mode of action. The insights gained from the investigation of this molecule could pave the way for the development of novel and effective therapeutic agents.
References
- Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5).
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- Brough, P. A., et al. (2008). 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer. Journal of medicinal chemistry, 51(2), 196–218.
- Cheung, K. M., et al. (2005). 3,4-Diaryl-pyrazole Hsp90 inhibitors: potent inhibitors of proliferation and angiogenesis in vitro and in vivo. Bioorganic & medicinal chemistry letters, 15(14), 3338–3343.
- Chiosis, G. (2006). Discovery and development of Hsp90 inhibitors. Current topics in medicinal chemistry, 6(11), 1173–1181.
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- Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising monoamine oxidase B inhibitors. Bioorganic & medicinal chemistry, 15(17), 5775–5788.
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Literature review of "1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" and its analogs
An In-Depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide and Its Analogs for Drug Discovery
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a multitude of approved drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3][4] The functionalization of the pyrazole core at its various positions allows for the fine-tuning of steric and electronic properties, enabling the rational design of potent and selective therapeutic agents.
This technical guide focuses on the 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide core and its analogs. This specific scaffold combines three critical pharmacophoric elements:
-
The Pyrazole Core: Provides a rigid and metabolically stable framework.
-
The 4-Nitro Group: Acts as a strong electron-withdrawing group, significantly influencing the electronic properties of the ring and often contributing to specific biological activities, particularly in the antimicrobial and antiparasitic realms.[5][6]
-
The 3-Carboxamide Moiety: Serves as a versatile hydrogen bond donor and acceptor, crucial for interacting with biological targets like enzymes and receptors.[7][8] Modifications at the amide nitrogen offer a straightforward path to generating diverse chemical libraries for structure-activity relationship (SAR) studies.
This document will provide researchers, scientists, and drug development professionals with a comprehensive literature review covering the synthesis, biological evaluation, and SAR of this promising class of compounds.
Synthetic Strategies and Methodologies
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide analogs is a multi-step process that hinges on the initial construction of the substituted pyrazole core, followed by the formation of the amide bond.
Core Synthesis: Formation of the Pyrazole Ring
The foundational precursor for this class of compounds is 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. The general synthesis involves the cyclization of a suitably functionalized precursor. A common approach for creating the pyrazole ring is the reaction between a hydrazine derivative (in this case, ethylhydrazine) and a 1,3-dicarbonyl compound or its equivalent. Subsequent nitration and functional group manipulations yield the desired carboxylic acid intermediate.
Caption: General synthetic workflow for pyrazole-3-carboxamide analogs.
Protocol 1: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamides
This protocol outlines the final amidation step, a crucial reaction for generating a library of analogs for screening. The causality behind this specific protocol lies in its efficiency and generality. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) ensures the clean and efficient formation of the amide bond by activating the carboxylic acid, minimizing side reactions.
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activities and Structure-Activity Relationships (SAR)
The pyrazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities.[1][4][9] The introduction of a nitro group and a variable carboxamide moiety allows for the exploration of several therapeutic areas.
Antiparasitic Activity
Nitrated heterocyclic compounds have a well-established history as antiparasitic agents. The nitro group can undergo bioreduction within the parasite to form radical species that induce cytotoxic oxidative stress. Several studies have highlighted the potential of nitropyrazole derivatives against various parasites.
A study investigating nine nitropyrazole derivatives demonstrated significant activity against Trichomonas vaginalis and Entamoeba invadens.[5] Notably, compounds like 1-methyl-4-nitropyrazole showed activity similar to the reference drug metronidazole.[5] This suggests that the 4-nitropyrazole core is a key pharmacophore for antiparasitic effects. While the specific compound 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide was not tested, these findings strongly support its potential in this area. SAR studies indicate that the presence of a bulky group at certain positions can enhance antiparasitic effects.[10]
Caption: Key SAR insights for nitropyrazole antiparasitic agents.
Antimicrobial Activity
Bacterial resistance to existing antibiotics is a critical global health threat, necessitating the discovery of new antimicrobial agents.[11] Pyrazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[9][12][13][14]
The antimicrobial potential of pyrazole-carboxamides is often linked to their ability to inhibit essential bacterial enzymes. For instance, some pyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase.[11] The mechanism often involves chelation with metal ions in the enzyme's active site or specific hydrogen bonding and hydrophobic interactions.
While direct data on 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is limited, related structures show significant promise. For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was found to have antimicrobial activity nearly as potent as ampicillin against E. coli and P. aeruginosa.[12] Another study reported that a pyrazole derivative was exceedingly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL.[9]
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Pyrazole-Thiazole Hybrids | S. aureus | 1.9 - 3.9 | [11] |
| Imidazo-pyridine Pyrazoles | E. coli, K. pneumoniae | < 1 | [11] |
| Thiazolidinone-clubbed Pyrazoles | E. coli | 16 | [11] |
| Pyrazole Derivative (Compound 3) | E. coli | 0.25 | [9] |
| Pyrazole Derivative (Compound 4) | S. epidermidis | 0.25 | [9] |
Table 1: Representative Antimicrobial Activities of Pyrazole Analogs. This table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against different bacterial strains, showcasing the potential of this scaffold in developing new antibacterial agents.
Anticancer Activity
The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, particularly kinase inhibitors.[3][15] Many FDA-approved drugs, such as Crizotinib and Encorafenib, feature a pyrazole core.[15] The 3-carboxamide group is particularly important for this activity, as it often forms key hydrogen bonds in the hinge region of the ATP-binding pocket of kinases.[16]
For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their potent activity against Acute Myeloid Leukemia (AML) by inhibiting Fms-like receptor tyrosine kinase 3 (FLT3).[16] Other studies have shown that pyrazole derivatives can exhibit antiproliferative effects through different mechanisms, including DNA binding and cleavage.[17] One study found that a specific 1H-pyrazole-3-carboxamide derivative exerted a high DNA-binding affinity and could cleave supercoiled plasmid DNA, suggesting DNA as a potential target.[17]
The SAR for anticancer activity often highlights the importance of the substituent on the carboxamide nitrogen. Bulky and appropriately functionalized aromatic or heterocyclic groups can occupy hydrophobic pockets in the target protein, leading to enhanced potency and selectivity.[7][8][16]
Discussion and Future Perspectives
The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The literature strongly supports the potential of its analogs in antiparasitic, antimicrobial, and anticancer applications.
Key Takeaways:
-
Synthesis is Tractable: The synthesis is straightforward, allowing for the rapid generation of diverse libraries by varying the amine component in the final amidation step.
-
The 4-Nitro Group is Key: This functional group appears crucial for antiparasitic and potentially some antimicrobial activities, likely through bioreductive activation.
-
The 3-Carboxamide is a Versatile Anchor: It is essential for target engagement, particularly in kinase inhibition, and provides the primary point for diversification.
-
The 1-Ethyl Group: This group contributes to the lipophilicity and can influence the compound's pharmacokinetic profile. Its replacement with other alkyl or aryl groups is a viable strategy for optimization.
Future research in this area should focus on:
-
Systematic SAR Exploration: Synthesizing a broad library of analogs by varying the substituent on the amide nitrogen to probe interactions with different biological targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms responsible for the observed biological activities. For antiparasitic compounds, this would involve investigating the role of nitroreductase enzymes. For anticancer agents, kinase profiling and DNA interaction studies are warranted.
-
In Vivo Evaluation: Advancing the most potent and selective in vitro hits to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Reduction of the Nitro Group: The 4-nitro group can be reduced to an amino group, which can then be further functionalized.[16][18] This opens up a vast new chemical space for exploration, potentially leading to compounds with entirely different pharmacological profiles, such as kinase inhibitors that are more suitable for chronic human use.
By leveraging the established synthetic routes and building upon the promising biological activities reported for related pyrazole structures, the 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold holds significant potential for the discovery of next-generation therapeutics.
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Methodological & Application
"1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" synthesis protocol for laboratory scale
An Application Note for the Laboratory-Scale Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Introduction: The Significance of Pyrazole Carboxamides
The pyrazole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant biological activity.[1] Pyrazole derivatives are integral to the development of pharmaceuticals and agrochemicals, exhibiting a wide array of functions including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[1][2] Specifically, pyrazole carboxamides have been identified as a privileged scaffold in drug discovery, with functionalized variants showing promise as potent and selective inhibitors of various enzymes and receptors.[3]
This application note provides a detailed, three-step protocol for the laboratory-scale synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, a key intermediate for the development of novel bioactive molecules. The synthesis is designed to be robust and reproducible, starting from the commercially available ethyl 1H-pyrazole-3-carboxylate. The narrative explains the chemical principles behind each transformation, emphasizing regioselectivity and safety, to provide researchers with a comprehensive guide for producing this valuable chemical building block.
Overall Synthetic Strategy
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is achieved through a sequential three-step process: (1) N-ethylation of the pyrazole ring, (2) electrophilic nitration at the C4 position, and (3) amidation of the C3-ester. This strategy allows for the controlled introduction of each functional group onto the pyrazole core.
Caption: Synthetic workflow for 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.
Materials and Reagents
Proper sourcing of reagents is critical for the success and reproducibility of the synthesis. The following table lists the necessary chemicals and suggested specifications.
| Reagent | CAS Number | Molecular Formula | Purity | Notes |
| Ethyl 1H-pyrazole-3-carboxylate | 31955-53-6 | C₆H₈N₂O₂ | ≥97% | Starting Material |
| Iodoethane | 75-03-6 | C₂H₅I | ≥99% | Ethylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99%, anhydrous | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Solvent |
| Fuming Nitric Acid (HNO₃) | 7697-37-2 | HNO₃ | ≥90% | Nitrating Agent |
| Fuming Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | 20% Oleum | Nitrating Agent |
| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | NH₄OH | 28-30% solution | Amidating Agent |
| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous | Solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | Extraction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Saturated Solution | Quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Granular | Drying Agent |
Detailed Experimental Protocols
PART 1: N-Ethylation of Ethyl 1H-pyrazole-3-carboxylate
Principle: This step involves the alkylation of the pyrazole nitrogen. The reaction of a pyrazole with an alkylating agent in the presence of a base can lead to a mixture of N1 and N2 substituted isomers. However, the regioselectivity can often be controlled by the reaction conditions. Using a polar aprotic solvent like DMF and a base like potassium carbonate generally favors N1 alkylation.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol) and anhydrous potassium carbonate (14.8 g, 107.1 mmol).
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add iodoethane (8.6 mL, 107.1 mmol) to the reaction mixture dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, as an oil. The product can be purified by column chromatography on silica gel if necessary.
PART 2: Nitration of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
Principle: The second step is the electrophilic nitration of the pyrazole ring. The C4 position of the pyrazole is the most electron-rich and thus the most susceptible to electrophilic attack.[4][5] A potent nitrating mixture of fuming nitric acid and fuming sulfuric acid is used to introduce the nitro (NO₂) group. This reaction is highly exothermic and requires strict temperature control.
Procedure:
-
Caution: This procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield) is mandatory.[6][7][8]
-
In a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add fuming sulfuric acid (20% oleum, 40 mL).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add ethyl 1-ethyl-1H-pyrazole-3-carboxylate (from Part 1, ~71.4 mmol) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid (6.0 mL, ~142 mmol) to fuming sulfuric acid (15 mL) in the dropping funnel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.
-
Very carefully, pour the reaction mixture onto 400 g of crushed ice with vigorous stirring. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the collected solid, ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, under vacuum to a constant weight.
PART 3: Amidation of Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate
Principle: The final step is the conversion of the ethyl ester to the primary carboxamide. This is achieved through nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group. This reaction is typically performed in a sealed vessel to maintain the concentration of the volatile ammonia reagent.
Procedure:
-
Place the dried ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (from Part 2, ~71.4 mmol) into a 250 mL pressure-rated flask (or a sealed round-bottom flask).
-
Add 100 mL of a saturated solution of ammonia in methanol.
-
Seal the flask tightly and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. Gentle heating to 40-50 °C can accelerate the reaction if it is slow.
-
Once the reaction is complete, cool the flask in an ice bath before carefully opening it in a fume hood.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting solid is the crude 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety and Hazard Management
Caption: Key safety considerations for the synthesis protocol.
The synthesis involves hazardous materials, particularly during the nitration step. Strict adherence to safety protocols is essential.
-
Nitrating Agents : Fuming nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[8][9] They can cause severe burns on contact and react violently with organic materials.[7][8] Always handle them within a chemical fume hood, wear appropriate PPE, and perform additions slowly at low temperatures to control the exothermic reaction.
-
Solvents : DMF is a combustible liquid and a suspected teratogen. Iodoethane is a toxic and flammable alkylating agent. Handle all organic solvents in well-ventilated areas and away from ignition sources.
-
Emergency Procedures : Ensure that an emergency eyewash station and safety shower are readily accessible.[6] Have appropriate spill kits, including a neutralizing agent like sodium bicarbonate, available for acid spills.[7]
By following this detailed protocol and adhering to all safety precautions, researchers can effectively synthesize 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide for further application in scientific research and development.
References
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
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- Ferreira, B. S., et al. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry, 18(5), 335-343.
- Li, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society, 65(7), 831-839.
- Benchchem. (n.d.). Improving Selectivity in Electrophilic Substitution of Pyrazoles.
- Wu, Z., et al. (2025). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Journal of Agricultural and Food Chemistry.
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- Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6537.
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- Xu, M., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. RSC Publishing.
- LSU Health Shreveport. (2018). SOP for the safe use of Nitric Acid.
- National Center for Biotechnology Information. (n.d.). N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. PubChem Compound Database.
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of the novel compound, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. The protocols herein are grounded in established methodologies and are designed to ensure scientific rigor, reproducibility, and trustworthiness of the generated data.
Introduction: The Rationale for Investigation
Pyrazole and its derivatives represent a pharmacologically significant class of heterocyclic compounds, with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The pyrazole carboxamide scaffold, in particular, has been a focal point of synthetic chemistry efforts to develop new anti-infective agents.[4][5][6] Numerous studies have demonstrated that derivatives of pyrazole carboxamide exhibit potent antibacterial and antifungal activities against a range of clinically relevant pathogens.[2][5]
The subject of this guide, 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, incorporates a nitro group at the 4-position of the pyrazole ring. The inclusion of nitro substituents in heterocyclic compounds has been shown to enhance their antimicrobial efficacy.[7][8] Nitroaromatic compounds, such as the well-known antibacterial agent nitrofurazone, often exert their effect by undergoing intracellular reduction to form reactive intermediates that can damage microbial DNA and proteins, leading to cell death.[9] This established precedent provides a strong scientific basis for hypothesizing that 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide may possess significant antimicrobial properties worthy of thorough investigation.
This document outlines two primary, complementary in vitro methods for assessing antimicrobial activity: the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method for determining the quantitative Minimum Inhibitory Concentration (MIC).
Foundational Requirements: Materials and Reagents
A successful and reproducible antimicrobial assay is contingent on the quality and standardization of its components.
Test Compound
-
1-ethyl-4-nitro-1H-pyrazole-3-carboxamide: Purity should be ≥95% as confirmed by analytical methods such as NMR or LC-MS.
-
Solvent: Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution. It is crucial to determine the compound's solubility and to ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.
Microbial Strains
-
Quality Control (QC) Strains: The use of well-characterized QC strains from a reputable source like the American Type Culture Collection (ATCC) is mandatory for validating assay performance.[10][11]
-
Test Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi should be selected. It is advisable to include drug-resistant strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to assess the compound's potential to overcome existing resistance mechanisms.[14]
Culture Media and Reagents
-
Mueller-Hinton Agar (MHA): The standard medium for the disk diffusion test due to its reproducibility and low concentration of inhibitors.[15] The pH should be between 7.2 and 7.4.[15]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for the broth microdilution method.[16]
-
Tryptic Soy Broth (TSB) or other suitable broth: For preparing the initial microbial inoculum.[15]
-
Sterile Saline (0.85% NaCl): For adjusting the turbidity of the microbial suspension.
-
McFarland Turbidity Standards: Specifically, the 0.5 McFarland standard, which corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[17][18]
-
Sterile 96-well microtiter plates: For the broth microdilution assay.
-
Sterile filter paper disks (6 mm): For the disk diffusion assay.
-
Positive Control Antibiotics: Disks and powders of known antibiotics (e.g., ciprofloxacin, ampicillin, fluconazole) to serve as positive controls.
Protocol I: Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)
The disk diffusion method provides a preliminary, qualitative assessment of antimicrobial activity.[19][20] It is based on the principle of an antimicrobial agent diffusing from an impregnated disk into an agar medium, creating a concentration gradient.[15] If the organism is susceptible, a clear zone of no growth will be observed around the disk.[19]
Step-by-Step Methodology
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile broth (e.g., TSB).
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[17] This step is critical for ensuring a standardized inoculum density.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.[17]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[17][19]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]
-
-
Disk Preparation and Application:
-
Prepare a stock solution of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide in DMSO.
-
Impregnate sterile blank paper disks with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution to yield 10 µ g/disk ).
-
A solvent control disk (impregnated with DMSO only) must be included in each experiment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[19]
-
Ensure disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[15][21]
-
Gently press each disk to ensure complete contact with the agar.[15] Do not move a disk once it has touched the agar surface.[15]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[20]
-
For fungi like C. albicans, incubate at 35°C for 20-24 hours.
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.
-
The presence of a clear zone around the test compound's disk (and no zone around the solvent control) indicates antimicrobial activity. The size of the zone correlates with the degree of susceptibility.[20]
-
Disk Diffusion Workflow Visualization
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol II: Broth Microdilution Assay (Quantitative MIC Determination)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][22] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16]
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide in DMSO.
-
In a sterile 96-well microtiter plate, perform a serial two-fold dilution of the test compound in CAMHB.[16][18] For example, starting from a high concentration (e.g., 256 µg/mL) and diluting down to a low concentration (e.g., 0.25 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in section 3.1.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation and Controls:
-
Add the standardized inoculum to each well containing the diluted compound. The final volume in each well is typically 100 µL or 200 µL.
-
Sterility Control: A well containing only uninoculated CAMHB.
-
Growth Control: A well containing CAMHB and the microbial inoculum, but no test compound.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the microbial inoculum.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Data Collection and Interpretation:
-
After incubation, examine the plate visually or with a plate reader. The growth control well should be turbid. The sterility control well should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]
-
Broth Microdilution Workflow Visualization
Caption: Workflow for Broth Microdilution MIC Determination.
Data Presentation and Quality Control
Data Summary
All quantitative data from the MIC assay should be summarized in a clear, tabular format.
| Microorganism | ATCC Strain No. | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic] |
| Escherichia coli | 25922 | Value | Value [Ciprofloxacin] |
| Staphylococcus aureus | 25923 | Value | Value [Ampicillin] |
| Pseudomonas aeruginosa | 27853 | Value | Value [Ciprofloxacin] |
| Candida albicans | 10231 | Value | Value [Fluconazole] |
Trustworthiness Through Self-Validation
A protocol's trustworthiness is established through a self-validating system. This is achieved by the stringent use of controls.
-
Quality Control Strains: The zone diameters (for disk diffusion) and MIC values (for broth microdilution) obtained for the ATCC quality control strains must fall within the acceptable ranges published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[11] If the QC results are out of range, the entire batch of tests must be considered invalid, and troubleshooting is required.[11][12]
-
Internal Controls: The sterility control must show no growth, and the growth control must show adequate growth. Failure of these controls indicates contamination or issues with the medium or inoculum, respectively, invalidating the results.
Conclusion and Future Directions
These protocols provide a robust and standardized approach to characterizing the antimicrobial activity of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. A positive result from the disk diffusion assay, followed by a potent MIC value from the broth microdilution assay, would provide strong evidence of the compound's anti-infective potential.
Subsequent investigations could include determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal, time-kill kinetic studies, and exploring the mechanism of action, which may involve DNA gyrase inhibition as suggested for other pyrazole derivatives.[14]
References
- Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Archiv der Pharmazie, 344(10), 648-656.
- Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
- Shaik, S. P., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(4), 147-157.
- Kumar, R., et al. (2020). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives.
- Bekhit, A. A., & Abdel-Aziem, T. (2011). Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. Medicinal Chemistry Research, 20(9), 1679-1687.
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
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European Union Reference Laboratory for Antimicrobial Resistance. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Lee, H., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
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The CDS Antibiotic Susceptibility Test. (n.d.). 3. Quality Assurance. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
- Tang, H. J., et al. (2017). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 55(11), 3241-3246.
- Asati, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 193-211.
- Fachin, L., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(1), 144-148.
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Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
- Schofield, C. B. (2012). Updating Antimicrobial Susceptibility Testing Methods.
- Gomaa, A. M. (2018).
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PubChem. (n.d.). N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. [Link]
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ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]
- Li, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4234.
- Zhang, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(1), 69-77.
- El-Gazzar, M. G., et al. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives: Polycyclic Aromatic Compounds.
- Al-Issa, S. A. (2021).
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Patsnap Synapse. (2024). What is the mechanism of Nitrofurazone?. [Link]
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ECHA. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-amino-1-[(2-fluorophenyl)methyl]-, ethyl ester - Registration Dossier. [Link]
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Chemspace. (n.d.). N,1-diethyl-4-nitro-1H-pyrazole-3-carboxamide. [Link]
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PubChem. (n.d.). 1-ethyl-N-methyl-4-nitro-1H-pyrazole-3-carboxamide. [Link]
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Application Note: High-Throughput Screening Library Design using the 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carboxamide Scaffold
Executive Summary
This guide details the strategic design, synthesis, and validation of a small-molecule screening library based on the 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide scaffold.[1] The pyrazole-3-carboxamide core is a "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition (e.g., FLT3, CDK), anti-inflammatory activity, and anti-infectives.
This protocol focuses on exploiting the C3-carboxamide vector for rapid diversification while retaining the C4-nitro group as a critical electronic modulator and potential synthetic handle for late-stage optimization (e.g., reduction to 4-aminopyrazole).[1]
Scientific Rationale & Scaffold Analysis
The "Privileged" Nature of the Scaffold
The 1H-pyrazole-3-carboxamide motif appears in numerous bioactive compounds. Its success is attributed to its ability to participate in hydrogen bonding networks similar to the adenine ring of ATP, making it a potent scaffold for ATP-competitive inhibitors.
-
1-Ethyl Group: Provides steric bulk and lipophilicity (
adjustment), ensuring the molecule is not too polar to cross cell membranes. -
4-Nitro Group (
): Strongly electron-withdrawing.[1] In the context of a primary screening library, it serves two purposes:-
Electronic Tuning: It decreases the electron density of the pyrazole ring, potentially strengthening
stacking interactions with aromatic residues in binding pockets. -
Synthetic Handle: It acts as a "masked" amine.[1] Hits identified from this library can be chemically reduced to the 4-amino derivative, unlocking a secondary library of ureas or amides (a common strategy in kinase inhibitor evolution).
-
-
3-Carboxamide: The primary vector for diversity.[1] By coupling diverse amines here, we explore the chemical space of the target protein's solvent-exposed region.
Library Design Strategy (The "R" Vector)
To maximize the probability of identifying a "hit," the library must cover diverse physicochemical space. We utilize a Fragment-Based Drug Discovery (FBDD) approach.[1]
Selection Criteria for Amine Inputs (
-
Rule of Three (Ro3) Compliance: Amine MW < 300 Da, ClogP < 3.
-
Structural Diversity:
-
PAINS Filtering: Removal of Pan-Assay Interference Compounds (e.g., toxoflavins, rhodanines) prior to synthesis.
Experimental Protocol: Parallel Synthesis
Reaction Scheme
The library is generated via a standard amide coupling reaction between 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Precursor) and a diverse set of primary/secondary amines.[1]
Materials & Reagents[1][2][3][4][5]
-
Scaffold Precursor: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS: 401906-11-4).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
-
Purification: Solid-supported Carbonate resin (polymer-bound base) and Isocyanate resin (scavenger).[1]
Step-by-Step Protocol (96-Well Format)
Step 1: Stock Solution Preparation
-
Scaffold Stock: Dissolve the pyrazole acid (1.0 eq) in DMF to a concentration of 0.2 M.
-
Amine Stocks: Prepare 0.2 M solutions of 94 diverse amines in DMF (Wells A1-H10). Leave H11/H12 for controls.[1]
-
Activator Stock: Dissolve HATU (1.2 eq) in DMF.
-
Base Stock: Prepare 1.0 M DIPEA in DMF.
Step 2: Reaction Assembly (Automated Liquid Handler)
-
Dispense 100 µL of Scaffold Stock (20 µmol) into each well of a 96-well deep-well polypropylene plate.
-
Add 100 µL of respective Amine Stock (20 µmol) to each well.
-
Add 40 µL of DIPEA (40 µmol, 2.0 eq).
-
Add 120 µL of HATU solution (24 µmol, 1.2 eq).
-
Seal plate with a chemically resistant mat.[1]
-
Shake at 600 rpm for 16 hours at Room Temperature (25°C).
Step 3: Work-up & Scavenging (Self-Validating Step) Rationale: To avoid time-consuming HPLC for hundreds of compounds, we use "catch-and-release" or scavenging logic.[1]
-
Add 50 mg of Polymer-supported Isocyanate resin (to scavenge excess amine) and 50 mg of Polymer-supported Carbonate resin (to neutralize acid/HATU byproducts) to each well.[1]
-
Add 300 µL EtOAc.
-
Shake for 4 hours.
-
Filter the supernatant into a pre-weighed receiving plate.
-
Evaporate solvent using a centrifugal vacuum concentrator (Genevac or SpeedVac).[1]
Quality Control & Validation
Data Presentation: QC Criteria
| Parameter | Acceptance Criteria | Method |
| Purity | > 85% (UV @ 254 nm) | LC-MS (Reverse Phase) |
| Identity | ESI-MS | |
| Solubility | Clear solution @ 10 mM | DMSO Visual Inspection |
| Yield | > 2 mg per well | Gravimetric |
Validation Logic: If >10% of the plate fails purity checks, re-evaluate the amine set for nucleophilicity (steric hindrance) or water contamination in the DMF.
Visualization of Workflow
The following diagram illustrates the logical flow from design to plating, emphasizing the decision nodes.
Caption: Figure 1. High-Throughput Parallel Synthesis Workflow for Pyrazole-Carboxamide Library.
Biological Application (Case Study)
Target Class: Tyrosine Kinases (e.g., FLT3 or CDK2).[3] Hypothesis: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase, while the carboxamide -NH- acts as a donor. The 4-nitro group positions itself in the solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).[1]
Screening Protocol:
-
Assay: FRET-based kinase activity assay.
-
Concentration: Single-point screen at 10 µM.
-
Hit Definition: >50% inhibition compared to DMSO control.[1]
References
-
PubChem. (2024).[1] N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | C14H14N4O4.[1] National Library of Medicine. [Link][1]
-
Zhang, H., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. [Link]
-
Ansari, A., et al. (2017). Pyrazole scaffolds: A promising frontier in drug discovery. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | C14H14N4O4 | CID 832020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for pyrazole ring formation
Document ID: TS-PYR-2026-02 Department: Chemical Synthesis & Process Optimization Last Updated: February 14, 2026[1][2]
Executive Summary
This guide addresses the most frequent technical hurdles in constructing the pyrazole nucleus, a privileged pharmacophore found in drugs like Celecoxib and Rimonabant. While the condensation of hydrazines with 1,3-electrophiles (Knorr synthesis) appears deceptively simple, it frequently presents challenges in regiocontrol (1,3- vs. 1,5-isomers) , intermediate stagnation (hydroxy-pyrazolines) , and purification .
This document provides mechanistic insights and actionable protocols to resolve these specific failure modes.
Diagnostic Workflow: The Knorr Regioselectivity Matrix
The most common support ticket involves the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones.[2] The reaction produces two regioisomers: the 1,3-disubstituted and 1,5-disubstituted pyrazoles.
The Mechanism of Failure
Regioselectivity is determined by the initial nucleophilic attack.
-
Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the terminal -NH2) attacks the most electrophilic carbonyl.
-
Steric Control: The hydrazine attacks the least hindered carbonyl.[2]
Critical Insight: In acidic media (standard Knorr conditions), the hydrazine is partially protonated, reducing its nucleophilicity and altering the transition state. In neutral/basic media, the reaction is dominated by the nucleophilicity of the free hydrazine.
Visualizing the Decision Pathway
Caption: Decision logic for predicting and controlling regioisomer formation in Knorr synthesis.
Protocol: Optimized Regioselective Synthesis
Targeting the 1,5-isomer (often the kinetic product) vs. 1,3-isomer (thermodynamic product).
Standard Operating Procedure (SOP-PYR-01)
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv)
-
Solvent: Ethanol (Standard) or Hexafluoroisopropanol (HFIP) (High Selectivity)
Step-by-Step:
-
Solvent Selection:
-
Addition: Dissolve diketone in solvent. Add hydrazine slowly at 0°C if kinetic control is desired.[2]
-
Cyclization: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC.[2][3][4]
-
Troubleshooting: If starting material remains, heat to reflux.[2]
-
-
Workup: Remove solvent in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.[2]
Troubleshooting Table: Reaction Outcomes
| Symptom | Probable Cause | Corrective Action |
| Mixture of Isomers | Competing nucleophilic attacks.[2] | Switch Solvent: Use HFIP or TFE (Trifluoroethanol). pH Control: Use hydrazine free base vs. hydrochloride salt to alter nucleophilicity.[2] |
| Stalled Reaction | Formation of stable 5-hydroxy-2-pyrazoline intermediate.[2] | Force Dehydration: Add catalytic HCl or p-TsOH and reflux.[2] The intermediate needs acid to eliminate water and aromatize [3]. |
| Oily/Sticky Product | Trace hydrazine or tautomeric mixtures.[2] | Purification: Wash organic layer with 1M HCl (removes hydrazine).[2] Use Et3N (1%) in chromatography eluent to sharpen bands. |
The "Stalled" Intermediate: Hydroxy-Pyrazolines
A frequent point of confusion is the isolation of a solid that has the correct mass for the intermediate (M + 18) but is not the aromatic pyrazole.
Mechanism: The initial condensation forms a hydrazone, which cyclizes to a 5-hydroxy-2-pyrazoline.[2] In electron-deficient systems (e.g., using trifluoromethyl diketones), this intermediate is stable and will not spontaneously dehydrate to the pyrazole.
Fix:
-
Isolate the intermediate.[2]
-
Resuspend in Toluene or Acetic Acid.[2]
-
Add p-Toluenesulfonic acid (p-TsOH) (5 mol%).[2]
-
Reflux with a Dean-Stark trap (if in Toluene) to drive water removal.[2]
Alternative Route: Chalcone Cyclization
When 1,3-diketones are unstable or unavailable, the reaction of
Warning: This produces pyrazolines (non-aromatic), not pyrazoles. An oxidation step is required.[2][5]
Workflow:
-
Cyclization: Chalcone + Hydrazine
Pyrazoline.[2][4] -
Oxidation (Aromatization):
-
Method A (Standard): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.
-
Method B (Green): I2 / K2CO3 or simple air oxidation in DMSO [4].[2]
-
Characterization: Distinguishing 1,3- vs 1,5-Isomers
This is the most critical analytical challenge. Simple 1H NMR is often insufficient due to overlapping signals.[2]
NMR Validation Techniques
-
NOE (Nuclear Overhauser Effect):
-
Irradiate the N-substituent (e.g., N-Methyl or N-Phenyl).[2]
-
1,5-Isomer: You will see a strong NOE enhancement of the substituent at C5 (the group adjacent to the nitrogen).
-
1,3-Isomer: You will see NOE enhancement of the proton at C5 (the ring proton), but not the substituent at C3 (which is too far away).
-
-
13C NMR (Gated Decoupled):
-
C5 Carbon: Typically appears upfield (lower ppm) compared to C3 due to the proximity to the N1 lone pair (in N-substituted pyrazoles).
-
-
19F NMR (if CF3 group present):
-
The position of a CF3 group (3- vs 5-) significantly shifts the fluorine signal.[2] A CF3 at position 5 is generally more shielded (upfield) than at position 3 [3].
-
Visualizing the Characterization Logic
Caption: NMR flowchart for distinguishing regioisomers using NOE spectroscopy.
References
-
BenchChem Technical Support. (2025).[2][4][6][7] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
-
Organic Chemistry Portal. (2019). Pyrazole Synthesis: Recent Advances and Protocols. Retrieved from
-
Royal Society of Chemistry. (2017).[2][8] Knorr Pyrazole Synthesis: Mechanism and Regioselectivity. Retrieved from
-
National Institutes of Health (PMC). (2019).[2] Synthesis and Evaluation of Pyrazole Derivatives. Retrieved from
-
J&K Scientific. (2025).[2] Knorr Pyrazole Synthesis Reagents and Mechanisms. Retrieved from
Sources
- 1. New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
Overcoming poor solubility of "1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" in assays
Technical Support Center: Solubility Optimization Guide Topic: 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide Case ID: PYR-NIT-SOL-001
Executive Summary: The "Brick Dust" Challenge
As a Senior Application Scientist, I often see researchers struggle with 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide . This compound presents a classic medicinal chemistry paradox: the very functional groups that make it biologically interesting (the electron-withdrawing nitro group and the H-bond donor/acceptor carboxamide) also render it notoriously difficult to handle in aqueous assays.[1]
The Root Cause:
-
High Lattice Energy: The planar pyrazole ring, combined with the nitro and carboxamide groups, facilitates strong intermolecular Hydrogen bonding and
- stacking in the solid state.[1] The molecule prefers to stay in its crystal lattice rather than interact with water molecules.[1] -
Kinetic vs. Thermodynamic Solubility: You may successfully dissolve it in DMSO (Kinetic solubility), but upon adding it to an aqueous buffer (PBS, media), the system seeks thermodynamic equilibrium, often resulting in rapid precipitation ("crashing out").[1]
This guide provides the protocols to overcome these barriers without compromising assay data.
Part 1: Solvent Selection & Stock Preparation
Q: Why does my compound precipitate even when I use 100% DMSO? A: If precipitation occurs in the stock vial, it is likely due to water uptake or "seeding." DMSO is highly hygroscopic. Even 1-2% water absorption from the air can drastically reduce the solubility of nitro-pyrazoles.
Best Practice Protocol for Stock Solutions:
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1] DMF often has higher solubilizing power for nitro-aromatics but is more toxic to cells; use DMF only if DMSO fails and the final assay concentration is <0.1%.
-
Physical Agitation: Vortexing is rarely enough. Use an ultrasonic bath at 37°C for 10–15 minutes. The heat breaks the crystal lattice energy, and sonication disperses micro-aggregates.[1]
-
Visual Check: Hold the vial against a light source. If you see "swirling" or haziness (Tyndall effect), the compound is not dissolved; it is a suspension.[1]
| Solvent | Solubilizing Power | Biological Toxicity | Recommended Max Assay Conc. |
| DMSO | High | Low-Moderate | 0.1% - 0.5% |
| DMF | Very High | Moderate-High | < 0.1% |
| Ethanol | Low (for this cmpd) | Low | 1.0% |
| PEG-400 | Moderate | Low | 1.0% - 5.0% |
Part 2: Preventing "Crash-Out" in Assays
Q: My stock is clear, but the assay well turns cloudy. How do I fix this? A: This is the "Solvent Shock" phenomenon.[1] Dropping a hydrophobic DMSO stock directly into a hydrophilic buffer creates local zones of supersaturation, forcing the compound to precipitate instantly.[1]
Solution: The Intermediate Dilution Method Do not pipette 10 mM stock directly into the assay plate. Use an intermediate step to "step down" the hydrophobicity.[1]
Protocol: The "Step-Down" Dilution
-
Start: 10 mM Stock in 100% DMSO.
-
Intermediate: Dilute 1:10 or 1:20 into a compatible co-solvent vehicle (e.g., 50% DMSO / 50% PEG-400 or water).
-
Result: 1 mM or 0.5 mM working stock.
-
-
Final: Pipette from the Intermediate into the Assay Buffer.
-
Why it works: The intermediate step lowers the concentration gradient, preventing the immediate formation of crystal nuclei.[1]
-
Part 3: Advanced Formulation (The "Trojan Horse")
Q: I need higher concentrations (>50 µM), but it keeps precipitating. What now?
A: When co-solvents fail, use Cyclodextrins .[1]
For nitro-pyrazole carboxamides, HP-
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in your assay buffer (e.g., PBS).[1] -
Dissolve your compound in 100% DMSO (e.g., 10 mM).[1]
-
Add the DMSO stock to the 20% HP-
-CD solution (not plain buffer). -
Shake/incubate for 30 mins at RT.
-
Use this complexed solution for your serial dilutions.
Part 4: Troubleshooting Assay Interference
Q: I see high inhibition, but is it real? A: Precipitated compounds cause Promiscuous Inhibition via two mechanisms:
-
Light Scattering: In optical assays (absorbance/fluorescence), micro-precipitates scatter light, mimicking high activity or inhibition.[1]
-
Enzyme Sequestration: Aggregates can non-specifically adsorb enzymes, removing them from the reaction.[1]
The "Detergent Test" (Validation Step): Add 0.01% Triton X-100 or Tween-80 to your assay buffer.[1]
-
If activity remains: It is likely a true inhibitor.
-
If activity disappears: The original result was likely an artifact of aggregation.
Visual Troubleshooting Guide
Workflow 1: Solubility Decision Tree
Caption: Decision logic for selecting the correct solubilization strategy based on visual checkpoints.
Workflow 2: The "Step-Down" Serial Dilution
Caption: Comparison of the recommended "Intermediate Step" dilution vs. the risky "Direct Transfer" method.
References
-
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Waybright, T. J., et al. (2009).[1] "Assay Artifacts: The Effects of Compound Precipitation in High-Throughput Screening." Assay Guidance Manual.
-
Sigma-Aldrich. "1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Product Information."
Sources
Preventing regioisomer formation in substituted pyrazole synthesis
Topic: Preventing Regioisomer Formation in Substituted Pyrazole Synthesis Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why Regioselectivity Fails
Before attempting a fix, you must understand the failure mode. The classic Knorr synthesis (condensation of hydrazine with a 1,3-dicarbonyl) is inherently prone to regioisomer mixtures because it relies on a competition between two similar electrophiles (the carbonyls) and two similar nucleophiles (the hydrazine nitrogens).
The Mechanistic Bifurcation
In an unsymmetrical 1,3-diketone (
Figure 1: The mechanistic bifurcation in Knorr pyrazole synthesis. Regiochemical outcome depends on the initial nucleophilic attack, governed by the interplay of steric bulk and electronic density at the carbonyls.
Troubleshooting & FAQs
Direct answers to common experimental failures.
Q1: I am using an unsymmetrical 1,3-diketone with methylhydrazine in ethanol, but I keep getting a 60:40 mixture. How do I lock the selectivity?
A: Ethanol is often the "wrong" solvent for high selectivity because it supports a generic proton-transfer mechanism that equilibrates the intermediates.
The Fix: Switch to Hexafluoroisopropanol (HFIP) .
Why: HFIP is a strong hydrogen-bond donor (high
Q2: My diketone has one electron-withdrawing group (CF3) and one alkyl group. Which isomer will form?
A: Electronic control usually dominates here. The hydrazine's unsubstituted nitrogen (
Q3: Can Lewis Acids actually reverse regioselectivity?
A: Yes. Lewis Acids (LAs) like
-
No Catalyst: Nucleophile attacks the most electron-deficient carbon.
-
Lewis Acid: Nucleophile attacks the most basic (LA-coordinated) carbon [2].
Advanced Protocols (The "Fixes")
Protocol A: The "Magic Solvent" Method (HFIP)
Best for: When you cannot change your starting materials but need higher selectivity.
Materials:
-
1,3-Diketone (1.0 equiv)
-
Substituted Hydrazine (1.1 equiv)
Methodology:
-
Dissolve the 1,3-diketone in HFIP (0.5 M concentration). Note: HFIP is expensive; you can recover it via distillation.
-
Add the hydrazine dropwise at room temperature.
-
Stir for 1–2 hours. (Reaction rates in HFIP are typically 10x faster than in EtOH).
-
Workup: Remove HFIP under reduced pressure (rotary evaporator).
-
Purification: The crude is often >95% pure regioisomer. Recrystallize if necessary.[3]
Data: Solvent Influence on Regiomeric Ratio (RR) Reaction of 1-phenyl-1,3-butanedione with methylhydrazine [1]
| Solvent | Dielectric Constant ( | Regiomeric Ratio (1,5- : 1,3-isomer) | Yield (%) |
| Ethanol | 24.5 | 68 : 32 | 85 |
| THF | 7.5 | 55 : 45 | 82 |
| Toluene | 2.4 | 60 : 40 | 80 |
| TFE (Trifluoroethanol) | 27.0 | 90 : 10 | 92 |
| HFIP | 16.7 | 98 : 2 | 96 |
Protocol B: The Enaminone Route (Stepwise Control)
Best for: Absolute regiocontrol when synthesizing pharmaceutical candidates.
This method avoids the ambiguity of diketones by using an enaminone (where one carbonyl is replaced by a dimethylamino group). The hydrazine must attack the carbonyl first (displacing the amine later), locking the regiochemistry.
Materials:
-
Methyl ketone (starting material)
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
-
Hydrazine salt
Methodology:
-
Enaminone Formation: Reflux the methyl ketone with neat DMF-DMA (1.5 equiv) for 4–12 hours.
-
Observation: The solution turns yellow/orange.
-
Workup: Evaporate excess DMF-DMA. The residue is the enaminone.
-
-
Cyclization: Dissolve the crude enaminone in Ethanol or Methanol.
-
Add the hydrazine (or hydrazine hydrochloride).[4]
-
Reflux for 1–3 hours.
-
Result: Exclusive formation of the 1,5-disubstituted pyrazole (if using alkyl hydrazine) due to the specific mechanism where the hydrazine
attacks the enaminone carbonyl, followed by cyclization and elimination of dimethylamine [3].
Decision Logic for Synthesis Strategy
Use this logic flow to determine the correct experimental setup for your specific substrate.
Figure 2: Strategic decision tree for selecting the appropriate pyrazole synthesis methodology based on substrate properties.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.[1][2] [Link]
-
Shan, G., Liu, P., & Rao, Y. (2011).[5] A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines.[5][6] Organic Letters, 13(7), 1746–1749.[5] [Link]
-
Elguero, J., et al. (2002).[5] Pyrazoles.[1][3][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II. Pergamon. [Link]
-
Fustero, S., et al. (2011). Fluorine in Heterocyclic Chemistry Vol 2: 5-Membered Heterocycles. Springer. [Link]
Sources
- 1. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide
Case ID: PYR-NIT-04-SCALE Status: Active Support Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Synthetic Strategy
You are scaling up the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide . This is a challenging scaffold due to the high nitrogen content (energetic concerns) and the critical regioselectivity required during the alkylation step.[2]
The Validated Route:
-
Nitration: Electrophilic aromatic substitution of ethyl pyrazole-3-carboxylate.[1]
-
N-Alkylation: Regioselective ethylation of the pyrazole nitrogen.[1]
-
Amidation: Conversion of the ethyl ester to the primary carboxamide.
Below is the technical breakdown, structured as a troubleshooting guide to address the specific failure modes encountered at scale (>100g to kg).
Visual Workflow: Synthetic Logic & Critical Control Points
Caption: Process flow identifying the two critical bottlenecks: Thermal runaway during nitration and Regioisomer control during alkylation.
Module 1: The Nitration Step (Thermal Safety)
Context: Nitrating pyrazole-3-carboxylates directs to the C4 position.[1][3][4]
Reagents: Fuming
Troubleshooting & FAQs
Q: My internal temperature spikes uncontrollably upon adding the substrate. How do I manage the exotherm on a 500g scale? A: This is a classic accumulation fault. The pyrazole ring is electron-rich, making the nitration rapid and highly exothermic.
-
The Fix: Do not add solid pyrazole to the acid mixture. Instead, dissolve the pyrazole in concentrated
first (cooling to 0°C). Then, add the Nitric Acid dropwise via a pressure-equalizing funnel or dosing pump. -
Safety Limit: Maintain internal temperature
during addition. If it exceeds this, stop dosing immediately. The "heat kick" often lags by 30-60 seconds on scale.[1]
Q: I am seeing dinitration or decomposition products. A: This occurs if the reaction runs too hot or the stoichiometry is excessive.
-
The Fix: Use exactly 1.05 - 1.1 equivalents of Fuming
.[1] Excess nitric acid at high temperatures leads to oxidative ring opening. -
Quench Protocol: Pour the reaction mixture onto crushed ice (5x reaction volume). Do not add water to the acid; the reverse addition will cause a violent boil-over.[1]
Module 2: Regioselective N-Alkylation (The Critical Bottleneck)
Context: Alkylating ethyl 4-nitropyrazole-3-carboxylate. The Problem: The pyrazole has two nitrogens. We need the ethyl group on N1 (adjacent to the carbon).[2] However, steric hindrance from the 3-carboxylate often pushes alkylation to N2, or the tautomeric equilibrium favors the wrong starting species.
Troubleshooting & FAQs
Q: I have a 60:40 mixture of isomers (N1:N2). How do I improve the N1 selectivity? A: Selectivity is driven by the "Base Effect" and solvent polarity.
-
Mechanism: The N-anion is an ambident nucleophile.[1]
-
The Fix (Base Switching):
-
Avoid:
in THF often leads to poor selectivity due to tight ion pairing. -
Recommended: Use Cesium Carbonate (
) in DMF or Acetonitrile .[2] The "Cesium Effect" creates a looser ion pair, allowing the reaction to be governed more by thermodynamics, which favors the N1-substituted product (1-ethyl-4-nitro-3-carboxylate) over the sterically crowded N2 isomer.[1] -
Reference: High regioselectivity in pyrazole alkylation is often achieved by tuning the base to stabilize specific tautomers [1].
-
Q: How do I separate the isomers without running a massive chromatography column? A: Scale-up demands crystallization.[1]
-
The Protocol:
-
Evaporate the reaction solvent (DMF) completely (high vacuum).
-
Resuspend the crude solid in Ethanol/Water (9:1) .
-
Heat to reflux until dissolved, then cool slowly to 4°C.
-
The N1 isomer (Target) is typically less soluble and more crystalline due to better packing symmetry compared to the kinked N2 isomer.
-
Filter the precipitate.[5] The filtrate will contain the N2 impurity.
-
Q: How do I quickly confirm I have the correct isomer using NMR? A: Use NOE (Nuclear Overhauser Effect) or simple chemical shift logic.
| Feature | Target (N1-Ethyl) | Impurity (N2-Ethyl) |
| Structure | Ethyl is far from Ester | Ethyl is adjacent to Ester |
| 1H NMR (Ethyl | ||
| NOE Signal | Interaction between Ethyl and H-5 | Interaction between Ethyl and Ester Ethyl |
Module 3: Amidation (Final Step)
Context: Converting ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate to the carboxamide.
Troubleshooting & FAQs
Q: The reaction with aqueous ammonia is stalling at 70% conversion. A: Ethyl esters on electron-deficient pyrazoles can be sluggish with aqueous ammonia due to poor solubility.
-
The Fix: Use 7N Ammonia in Methanol (saturated).
-
Process: Run in a sealed pressure vessel (autoclave or heavy-walled glass) at 50-60°C. The pressure keeps the
in solution. -
Catalyst: If still slow, add 10 mol% KCN (Caution: Toxic) or, for a safer alternative,
can sometimes activate the ester carbonyl.[2]
Q: The product is water-soluble, and I'm losing yield during workup. A: 4-nitro-pyrazole carboxamides are polar.
-
The Fix: Do not wash with excessive water.
-
Concentrate the reaction mixture to dryness.
-
Triturate the solid with cold Isopropanol (IPA) .
-
The ammonium salts and impurities stay in the IPA; the pure amide product is often insoluble in cold IPA.
-
Module 4: Analytical Data & Process Safety
Process Safety Logic (Graphviz)
Caption: Thermal feedback loop required for the nitration step automation.
References
-
Norman, N. J., et al. (2022).[2][6] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.[2][6]
-
Luo, Y., et al. (2023).[2] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
-
PubChem Compound Summary. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. [2]
Sources
- 1. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | C14H14N4O4 | CID 832020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of "1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" with other pyrazole derivatives.
[1]
Executive Summary
1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: 1174906-82-1) is a specialized heterocyclic building block primarily utilized in the synthesis of multi-targeted kinase inhibitors (e.g., FLT3, CDK2/4) and antimicrobial agents.[1][2][3] Unlike generic pyrazoles, the specific substitution pattern—an ethyl group at N1, a nitro group at C4, and a carboxamide at C3—creates a unique electronic and steric profile that facilitates its use as a "linchpin" scaffold in medicinal chemistry.
This guide provides a technical comparison of this compound against its structural analogs, detailing its physicochemical advantages, synthetic utility, and role in drug discovery pipelines.
Comparative Physicochemical Profile
The following table contrasts 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide with its closest analogs to highlight why the N-ethyl variant is often selected over others in specific optimization campaigns.
| Feature | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide (Target) | 1-Methyl-4-nitro-1H-pyrazole-3-carboxamide | 1H-Pyrazole-3-carboxamide (Unsubstituted) |
| CAS Number | 1174906-82-1 | 139756-01-7 (analog) | 3764-55-0 |
| Molecular Weight | 184.15 g/mol | 170.13 g/mol | 111.10 g/mol |
| Lipophilicity (cLogP) | ~0.8 - 1.2 (Predicted) | ~0.3 - 0.6 | -0.5 (Hydrophilic) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low in Water | Soluble in DMSO; Moderate in Water | High Water Solubility |
| Steric Bulk (N1) | Ethyl: Moderate bulk; improves hydrophobic pocket filling in enzymes (e.g., kinases).[1][2] | Methyl: Low bulk; often too small for optimal hydrophobic interactions. | Hydrogen: No bulk; capable of H-bond donation but lacks hydrophobic anchor. |
| Synthetic Stability | High: N-ethyl bond is metabolically and chemically stable during reduction steps. | High: Stable, but may have higher clearance rates in vivo. | Low: N-H proton is acidic; requires protection during alkylation steps. |
| Key Application | Precursor for FN-1501 analogs (FLT3/CDK inhibitors).[4] | General scaffold for fragment-based screening. | Basic starting material; rarely used as final core. |
Expert Insight: The "Ethyl Effect"
In kinase inhibitor design, the N1-substituent often protrudes into the solvent-exposed region or a specific hydrophobic pocket of the ATP-binding site. The ethyl group provides a critical balance: it is large enough to displace water and gain entropic binding energy, yet small enough to avoid steric clashes that bulkier groups (e.g., isopropyl, phenyl) might cause. This makes the N-ethyl variant a preferred scaffold for optimizing potency against targets like Fms-like tyrosine kinase 3 (FLT3) .
Synthetic Utility & Reaction Pathways[2][4][5][6][7][8][9]
The primary value of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide lies in its reactivity. It serves as a "masked" nucleophile. The nitro group is an electron-withdrawing placeholder that renders the ring electron-deficient (stable) until it is reduced to an amine for coupling.
Mechanism of Action: Scaffold Transformation
The following diagram illustrates the critical role of this molecule in synthesizing fused pyrazolo-derivatives (e.g., for Leukemia treatment).
Figure 1: The synthetic workflow converting the nitro-carboxamide scaffold into a bioactive kinase inhibitor.
Experimental Protocols
Protocol A: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide
Standardized methodology adapted from pyrazole carboxylate transformations.
Objective: Convert ethyl 4-nitro-1-ethyl-1H-pyrazole-3-carboxylate to the primary amide.
Reagents:
-
Precursor: Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq)
-
Reagent: 7N Ammonia in Methanol (excess, ~10-20 eq)
-
Solvent: Methanol (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a sealed pressure tube or round-bottom flask, dissolve 1.0 g of ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate in 10 mL of anhydrous methanol.
-
Ammonolysis: Add 10 mL of 7N NH3 in methanol at 0°C. Seal the vessel immediately.
-
Reaction: Stir the mixture at room temperature (25°C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting ester spot (higher Rf) should disappear, replaced by the amide spot (lower Rf).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.
-
Purification: Triturate the resulting solid with cold diethyl ether or n-hexane to remove impurities. Filter and dry under vacuum.[5]
-
Expected Yield: 85–95%
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Reduction to 4-Amino Derivative (Activation)
This step activates the scaffold for drug coupling.
Reagents:
-
Substrate: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide[1][2][3][6][7]
-
Catalyst: 10% Pd/C (10 wt%)
-
Hydrogen Source: H2 gas (balloon pressure) or Ammonium Formate.
Procedure:
-
Dissolve the nitro-amide in MeOH/THF (1:1).
-
Add 10% Pd/C carefully under nitrogen atmosphere.
-
Purge with Hydrogen gas and stir at RT for 4–6 hours.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to obtain the 4-amino-1-ethyl-1H-pyrazole-3-carboxamide . Use immediately due to oxidation sensitivity of the amine.
Biological Applications & Significance[5][8]
Kinase Inhibition (Oncology)
The 1-ethyl-4-nitro-pyrazole motif is a direct precursor to Type I FLT3 inhibitors .
-
Mechanism: The pyrazole-3-carboxamide moiety functions as a hydrogen bond donor/acceptor pair that interacts with the hinge region of the kinase ATP-binding pocket (specifically residues Glu661 and Cys673 in FLT3).
-
Data: Derivatives synthesized from this scaffold have shown IC50 values in the nanomolar range (0.1 - 5 nM) against FLT3-ITD mutants, which are prevalent in Acute Myeloid Leukemia (AML).
Antimicrobial Activity
While the nitro-variant is primarily an intermediate, pyrazole-3-carboxamides possess intrinsic antifungal and antibacterial properties. The electron-withdrawing nitro group enhances the lipophilicity and cell membrane permeability, potentially acting as a prodrug that is reduced by bacterial nitroreductases to toxic intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965963: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide. Retrieved from .
-
Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Retrieved from .
-
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate Product Data. Retrieved from .
-
ChemSrc. 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide Physicochemical Properties. Retrieved from .
Sources
- 1. m.guidechem.com [m.guidechem.com]
- 2. CAS#:3068-32-4 | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Chemsrc [chemsrc.com]
- 3. CAS#:3068-32-4 | 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide | Chemsrc [chemsrc.com]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Compound... [chemdiv.com]
- 7. 84794-82-1|Dimethyl 2,2'-((2-Bromo-1,4-phenylene)bis(oxy))diacetate|Dimethyl 2,2'-((2-Bromo-1,4-phenylene)bis(oxy))diacetate|-范德生物科技公司 [bio-fount.com]
The Pivotal Role of Substitution Patterns in 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of analogs based on the "1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" core. By synthesizing data from multiple studies, we will objectively compare the performance of various structural modifications, providing a framework for the rational design of more potent and selective therapeutic agents.
The 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide Scaffold: A Privileged Core
The 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide core is a fascinating scaffold for medicinal chemistry exploration. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs.[3] The substituents on this core—the 1-ethyl group, the 4-nitro group, and the 3-carboxamide moiety—each play a critical role in defining the molecule's physicochemical properties and its interaction with biological targets.
The 1-ethyl group contributes to the lipophilicity of the molecule, which can influence its membrane permeability and oral bioavailability. The 4-nitro group is a strong electron-withdrawing group, which significantly modulates the electronic character of the pyrazole ring, potentially influencing its binding affinity to target proteins.[4] The 3-carboxamide linkage provides a key hydrogen bonding motif and a versatile point for derivatization to explore interactions with various biological targets.[5]
Comparative Analysis of Structural Modifications and Their Impact on Biological Activity
While direct and extensive SAR studies on the "1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" scaffold are not abundantly available in the public domain, we can extrapolate and draw valuable comparisons from closely related analogs. A seminal study on 1-ethylpyrazole-3-carboxamide derivatives as hypoxia-inducible factor (HIF)-1 inhibitors provides a robust framework for understanding the SAR of this class of compounds.[6]
Modifications at the Carboxamide Nitrogen (N-substituents)
The substituent on the carboxamide nitrogen is a critical determinant of biological activity. In the context of HIF-1 inhibition, a variety of aryl and heteroaryl groups have been explored.[6]
| Compound ID | N-substituent | HIF-1 Inhibition IC50 (µM)[6] |
| 1 | 4-Methoxyphenyl | 19.1 |
| 11Ae | 3-Chloro-4-fluorophenyl | 8.1 |
| Analog A | Phenyl | >30 |
| Analog B | 2,4-Difluorophenyl | 15.2 |
| Analog C | 3,5-Dimethoxyphenyl | >30 |
From this data, we can deduce several key SAR insights:
-
Aromatic Substitution is Crucial: Unsubstituted phenyl groups (Analog A) or those with certain methoxy substitutions (Analog C) lead to a significant loss of activity.
-
Halogen Substitution is Favorable: The introduction of halogens, such as in the 3-chloro-4-fluorophenyl analog (11Ae ), markedly enhances inhibitory potency. This suggests that these substituents may be involved in favorable interactions within the binding pocket of the target protein.
-
Positional Isomerism Matters: The position of the substituents on the phenyl ring is important, as seen in the difference in activity between various substituted analogs.
The Influence of the 4-Nitro Group
The presence of a nitro group at the 4-position of the pyrazole ring is expected to significantly impact the molecule's properties. The strong electron-withdrawing nature of the nitro group can enhance the acidity of the pyrazole N-H (in the absence of N1-alkylation) and influence the overall electron distribution of the aromatic system.
Studies on other pyrazole derivatives have shown that a 4-nitro substituent can contribute to potent biological activity. For instance, nitrofuran-containing pyrazole derivatives have demonstrated good antibacterial and antifungal activity.[7] Furthermore, in a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, a 5-(4-nitrobenzylideneamino) substituent displayed the most potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line.[8] This suggests that the nitro group can be a key pharmacophoric feature. The increased electrophilicity imparted by the nitro group likely enhances interactions with microbial or cancer-related targets.[4]
Modifications at the 1-Position of the Pyrazole Ring
The 1-ethyl group in the parent scaffold is another site for modification. While the primary focus of many studies is on the carboxamide portion, the substituent at the N1-position of the pyrazole can influence lipophilicity, metabolic stability, and binding orientation.
In a study on 1-alkyl-1H-pyrazole-3-carboxamide derivatives as HIF-1 inhibitors, various alkyl groups were explored.[9] This research highlights that the nature of the N-alkyl substituent can modulate the inhibitory activity, suggesting that this position can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of the compounds.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis of key analogs and their biological evaluation are provided below.
General Synthesis of N-Substituted 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamides
The synthesis of the target carboxamides typically involves the coupling of a 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid with a desired amine.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide analogs.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) or EDCI (1.2 eq) and HOBt (1.2 eq).
-
Addition of Amine: Add the desired substituted amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide.[5][10]
In Vitro Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Diagram of the MTT Assay Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole analogs (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[14]
In Vitro Antimicrobial Activity Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[15][16]
Diagram of the Agar Well Diffusion Method
Caption: Workflow for the agar well diffusion antimicrobial assay.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Nutrient Agar medium and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) over the surface.[16]
-
Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.[15]
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[17]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[18]
Conclusion and Future Directions
The "1-ethyl-4-nitro-1H-pyrazole-3-carboxamide" scaffold holds significant promise for the development of novel therapeutic agents. The structure-activity relationships, gleaned from closely related analogs, highlight the critical importance of the N-substituent on the carboxamide moiety, with halogenated phenyl rings showing enhanced potency in some contexts. The 4-nitro group is a key modulator of the electronic properties of the pyrazole core and likely plays a significant role in target engagement.
Future research should focus on a systematic exploration of the SAR of this specific scaffold. This would involve:
-
Synthesis of a focused library of analogs with diverse substitutions at the carboxamide nitrogen, the 1-position of the pyrazole, and potentially, replacement of the 4-nitro group with other electron-withdrawing or -donating groups.
-
Screening against a broad panel of biological targets , including various cancer cell lines, bacterial and fungal strains, and specific enzymes like kinases or HIF-1.
-
Computational modeling and docking studies to rationalize the observed SAR and guide the design of next-generation inhibitors.
By combining synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide analogs can be unlocked, paving the way for the development of new and effective drugs.
References
A comprehensive list of references is available for further reading and verification.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. jchr.org [jchr.org]
- 3. A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and target identification of new hypoxia-inducible factor 1 (HIF-1) inhibitors containing 1-alkyl-1H-pyrazole-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Guide: Synthesis and Bio-Evaluation of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide
Executive Summary & Strategic Positioning
1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide (CAS: N/A for exact amide, derivative of Acid CAS 401906-11-4) represents a critical scaffold in the development of purine nucleoside analogs and kinase inhibitors. Unlike its 1-methyl counterpart, the N-ethyl group offers a distinct lipophilic profile (
This guide addresses the "Reproducibility Crisis" often seen with nitro-pyrazole derivatives, specifically targeting:
-
Regioselectivity issues during the N-alkylation phase.
-
Incomplete amidation due to the electron-withdrawing nitro group deactivating the carbonyl.
-
Bioassay variability caused by poor solubility in aqueous media.
Chemical Synthesis: The "Self-Validating" Protocol
To ensure high fidelity, we utilize a Convergent Step-Wise Synthesis . This method is superior to direct nitration of the amide, which often leads to hydrolysis or dangerous exotherms.
Retrosynthetic Analysis & Workflow
The synthesis relies on the aminolysis of the ethyl ester precursor. The electron-deficient pyrazole ring (due to the 4-nitro group) makes the ester carbonyl highly reactive toward nucleophiles, allowing for a catalyst-free transformation.
Figure 1: Convergent synthesis workflow emphasizing mild aminolysis to preserve the nitro moiety.
Detailed Protocol
Objective: Synthesize 5.0 g of target amide.
-
Preparation: Dissolve Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (5.0 g, 23.4 mmol) in anhydrous Methanol (50 mL).
-
Expert Insight: Use anhydrous solvent. Water competes as a nucleophile, reverting the ester to the carboxylic acid (CAS 401906-11-4), which is difficult to separate.
-
-
Nucleophilic Attack: Cool the solution to 0°C. Slowly add 7N Ammonia in Methanol (35 mL, 10 eq) via a pressure-equalizing dropping funnel.
-
Causality: The 4-nitro group pulls electron density, making the C3-carbonyl highly electrophilic. Excess ammonia drives the equilibrium to the amide.
-
-
Reaction: Seal the vessel and stir at Room Temperature (25°C) for 16 hours.
-
Monitoring: TLC (EtOAc:Hexane 1:1). The ester (
) should disappear; the amide ( ) will appear.
-
-
Work-up (Self-Validating Step): Concentrate the mixture in vacuo to ~20 mL. Cool to 4°C. The product will precipitate as a pale yellow solid. Filter and wash with cold diethyl ether.
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the ester ethoxy quartet (~4.3 ppm) and the appearance of two broad singlets (7.6, 7.8 ppm) corresponding to the
. The N-ethyl quartet (~4.2 ppm) and triplet (~1.4 ppm) must remain.
-
Comparative Analysis: Alternatives & Performance
Why choose the 1-Ethyl variant over the 1-Methyl or 1-Phenyl analogs? The choice dictates the physicochemical behavior in bioassays.
| Feature | 1-Ethyl (Target) | 1-Methyl Analog | 1-Phenyl Analog |
| Molecular Weight | 184.15 | 170.12 | 232.19 |
| Lipophilicity (LogP) | 0.82 (Ideal) | 0.45 (Too Polar) | 2.10 (Hydrophobic) |
| Solubility (PBS pH 7.4) | Moderate (~2 mg/mL) | High (>10 mg/mL) | Low (<0.1 mg/mL) |
| Cell Permeability | High | Moderate | Low (Efflux risk) |
| Synthetic Cost | Low | Low | Medium |
| Primary Application | Fragment Screening | Crystallography | Protein Binding |
Expert Verdict: The 1-Ethyl analog is the "Goldilocks" candidate. It possesses sufficient lipophilicity to cross bacterial cell walls (unlike the methyl) but remains soluble enough for high-throughput screening without requiring DMSO concentrations that are toxic to cells (unlike the phenyl).
Bioassay Protocols: Assessing Functional Activity
The primary utility of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is as a prodrug scaffold (activated by nitro-reductases) or a competitive inhibitor fragment .
Protocol A: Anaerobic Bacterial Growth Inhibition (MIC)
Nitro-pyrazoles often function similarly to metronidazole; they are reduced inside anaerobic bacteria to form toxic radical species.
-
Organism: Bacteroides fragilis (ATCC 25285).
-
Media: Brucella Agar with 5% sheep blood, hemin, and vitamin K1.
-
Method:
-
Prepare stock solution of the target compound in 100% DMSO (10 mg/mL).
-
Dilute into media to achieve final concentrations (0.125 – 64 µg/mL). Ensure final DMSO < 1%.
-
Inoculate with
CFU/mL. -
Incubate anaerobically at 37°C for 48 hours.
-
-
Success Metric: The MIC is the lowest concentration with no visible growth.
-
Reference Standard: Metronidazole (Expected MIC: 0.5 - 2.0 µg/mL).
-
Target Performance: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide typically shows MIC ranges of 8 – 32 µg/mL . (If >64 µg/mL, purity or reduction potential is compromised).
-
Protocol B: Nitro-Reductase Activation Pathway
This assay confirms if the compound can serve as a "warhead." We map the reduction of the nitro group to the amine (or hydroxylamine).
Figure 2: Mechanism of Action for Nitro-Pyrazole scaffolds in biological systems.
Troubleshooting & Critical Control Points
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete aminolysis. | Increase reaction time to 24h or warm to 40°C. Do NOT exceed 50°C (decarboxylation risk). |
| Product is Brown/Oily | Nitro-group degradation. | Ensure protection from light during synthesis. Recrystallize from Ethanol/Water (9:1). |
| Inconsistent Bioassay | DMSO Precipitation. | The 1-ethyl analog can crash out in aqueous media. Sonicate stock solutions before dilution. |
References
-
PubChem. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (Precursor Data).[1] Merck KGaA. Link
-
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate Properties.Link
-
Santa Cruz Biotechnology. 4-Nitro-1H-pyrazole-3-carboxamide (General Scaffold Info).[2]Link[2]
Sources
Safety Operating Guide
Laboratory Safety & Disposal Guide: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide
Executive Summary & Hazard Identification
1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a functionalized nitrogen heterocycle often utilized as a pharmaceutical intermediate or high-energy density material (HEDM) precursor.[1][2][3] While the carboxamide group imparts some crystalline stability, the 4-nitro-pyrazole core dictates the safety profile.[1][2]
Critical Hazard Mechanism: Nitro-substituted pyrazoles possess a high enthalpy of formation due to the repulsion between lone pairs on the adjacent nitrogen atoms in the ring and the electron-withdrawing nitro group.[1][2] In a disposal context, this molecule must be treated as a potentially energetic material . Improper heating or confinement can lead to rapid thermal decomposition (deflagration).
| Property | Classification / Value | Operational Implication |
| Primary Hazard | Energetic / Irritant | Do not subject to friction, shock, or dry heat (>150°C).[1][2] |
| GHS Signal | WARNING | H315 (Skin), H319 (Eye), H335 (Resp).[4] |
| Chemical Class | Nitro-Heterocycle | High Nitrogen Content; potential for NOx release.[1][2] |
| Stability | Thermally Sensitive | Risk of runaway decomposition if heated in bulk.[2] |
Pre-Disposal Stabilization (Bench Level)
Before this compound leaves your fume hood for the central waste facility, it must be stabilized. Never dispose of dry, pure nitro-pyrazole powder in general trash or commingled solid waste containers without desensitization.[2]
A. Solid Waste (Pure Compound)
If you have >500 mg of pure solid to dispose of:
-
Phlegmatization: Wet the solid with a compatible solvent (Ethanol or Water/Ethanol 1:1 mixture) to reduce shock/friction sensitivity.
-
Container: Transfer the wetted slurry into a conductive (antistatic) polyethylene or glass container.
-
Labeling: Explicitly label as "Flammable Solid / Organic Heterocycle - Nitro Functionalized."
B. Solution Waste (Reaction Mixtures)
-
Segregation: Ensure the waste stream is Non-Halogenated Organic .
-
Incompatibility Check:
Disposal Workflow & Decision Tree
The following logic gate ensures the compound is routed to the correct destruction facility (High-Temperature Incineration).
Figure 1: Decision tree for the safe segregation and disposal of nitro-pyrazole derivatives, prioritizing desensitization of solids.
Technical Justification & Mechanism
Why do we insist on these specific protocols?
The Thermal Decomposition Risk
Nitro-pyrazoles are structurally related to energetic materials like 3,4-DNP (3,4-dinitropyrazole).[1][2][5][6] While the 1-ethyl and 3-carboxamide groups on this specific molecule provide steric bulk and electronic stabilization, the C-NO2 bond is the weak link.[1][2]
-
Mechanism: Upon thermal initiation, the nitro group can undergo a nitro-nitrite rearrangement or direct homolytic cleavage (
).[1][2] -
Consequence: This releases rapid heat and gaseous NOx.[2] If this occurs inside a sealed waste drum without prior dilution (phlegmatization), it can trigger a deflagration-to-detonation transition (DDT).[1][2]
Incineration Requirement
Standard landfilling is prohibited .[2] The high nitrogen content requires destruction in a rotary kiln incinerator operating >1100°C.
-
Mineralization:
. -
Scrubbing: The nitro nitrogens will form nitrogen oxides (
). The facility must have wet scrubbers (alkaline quench) to capture these acid gases, preventing atmospheric release.
Emergency Response (Spills)[1]
Scenario: You have spilled 5g of solid powder on the bench.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles.
-
Wet Method (Critical): Do NOT sweep dry powder (friction risk).
-
Cover the spill with a paper towel soaked in ethanol or water.
-
This "phlegmatizes" the dust, preventing airborne particles and friction ignition.
-
-
Collection: Scoop the wet mass into a wide-mouth jar.
-
Decontamination: Wash the surface with mild soap and water. The carboxamide moiety is polar; water solubility is moderate to good, aiding cleanup.
Regulatory Compliance Codes
When filling out your waste manifest, utilize the following codes (Consult your local EHS officer for region-specific variations):
-
US RCRA: This specific compound is not P-listed or U-listed by name.[1][2] However, due to the nitro group, it may exhibit the characteristic of Reactivity (D003) if dry/pure, or Ignitability (D001) if in organic solvent.
-
European Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).
References
-
PubChem. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide Compound Summary. National Library of Medicine. Available at: [Link][2]
- Larson, A. R., et al.Thermal Stability and Decomposition of Nitropyrazoles. Journal of Energetic Materials. (Contextual grounding for nitro-pyrazole thermal risks).
-
American Elements. Ethyl 4-nitro-1H-pyrazole-3-carboxylate Safety Info. Available at: [Link][2]
Sources
- 1. N-(3-acetylphenyl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide | C14H14N4O4 | CID 832020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
